

Spectroscopic Profile of 4,4-Dimethyl-2-pentyne: A Technical Guide

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Compound of Interest

Compound Name: 4,4-Dimethyl-2-pentyne

Cat. No.: B1597327

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,4-Dimethyl-2-pentyne** (CAS No. 999-78-0), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

4,4-Dimethyl-2-pentyne is a seven-carbon internal alkyne. Its structural features, including a tert-butyl group and a methyl group flanking a carbon-carbon triple bond, give rise to a distinct spectroscopic fingerprint. This guide presents the detailed ^1H NMR, ^{13}C NMR, IR, and MS data, providing a foundational dataset for the identification, characterization, and quality control of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4,4-Dimethyl-2-pentyne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The ¹H NMR spectrum of **4,4-Dimethyl-2-pentyne** is characterized by two distinct signals corresponding to the two types of protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.77	Singlet	3H	CH ₃ (at C1)
1.15	Singlet	9H	C(CH ₃) ₃ (at C5)

¹³C NMR Data

The ¹³C NMR spectrum shows five signals, corresponding to the five chemically non-equivalent carbon atoms in **4,4-Dimethyl-2-pentyne**.

Chemical Shift (δ) ppm	Assignment
90.3	C4
75.0	C3
31.0	C5 (3 x CH ₃)
28.1	C2
3.4	C1

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. A notable feature for **4,4-Dimethyl-2-pentyne** is the characteristic alkyne C≡C stretch.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2969	Strong	C-H stretch (sp ³)
2869	Medium	C-H stretch (sp ³)
2295	Weak	C≡C stretch
1479	Medium	C-H bend (CH ₃)
1363	Medium	C-H bend (t-Butyl)
1205	Medium	C-C skeletal vibration

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **4,4-Dimethyl-2-pentyne** results in a characteristic fragmentation pattern that can be used for its identification.

m/z	Relative Intensity (%)	Proposed Fragment
96	15	[M] ⁺ (Molecular Ion)
81	100	[M - CH ₃] ⁺
53	25	[C ₄ H ₅] ⁺
41	30	[C ₃ H ₅] ⁺
29	20	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of **4,4-Dimethyl-2-pentyne** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. The spectrum is acquired on a standard

NMR spectrometer (e.g., 400 MHz). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

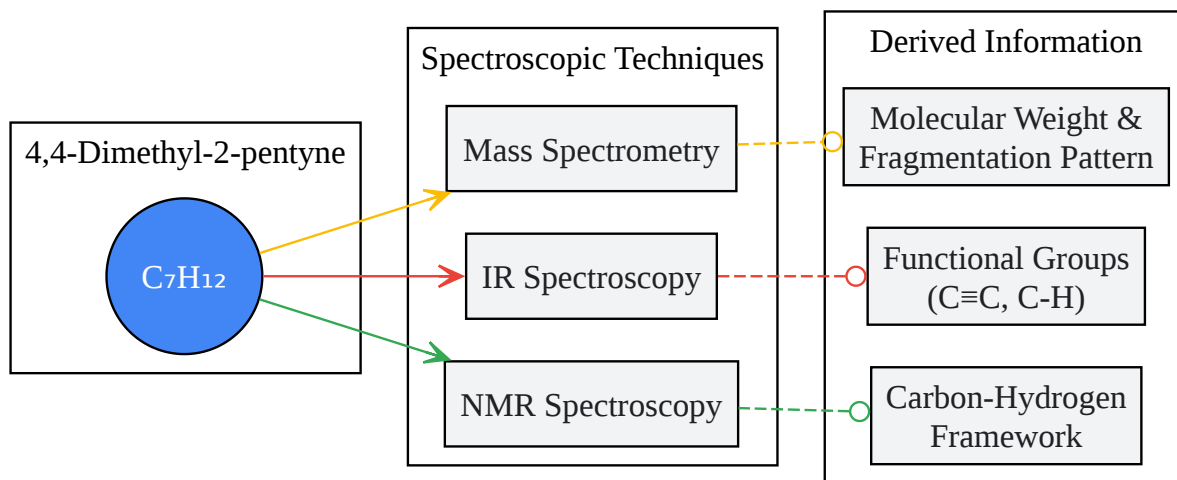
For liquid samples such as **4,4-Dimethyl-2-pentyne**, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio.

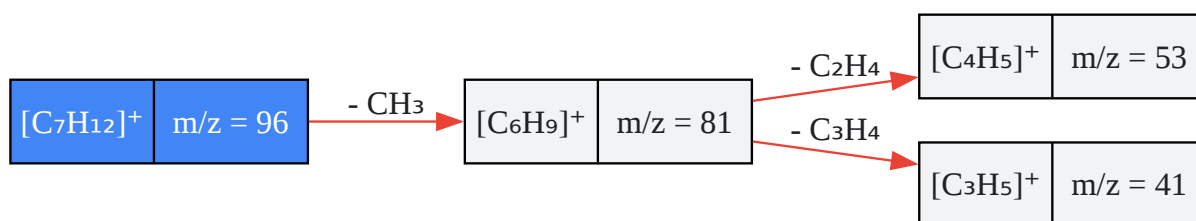
Visualizations

The following diagrams illustrate the key relationships and processes described in this guide.



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Caption: Spectroscopic analysis workflow for **4,4-Dimethyl-2-pentyne**.



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Caption: Key fragmentation pathways of **4,4-Dimethyl-2-pentyne** in EI-MS.

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